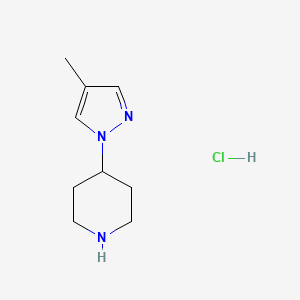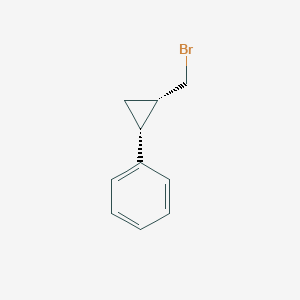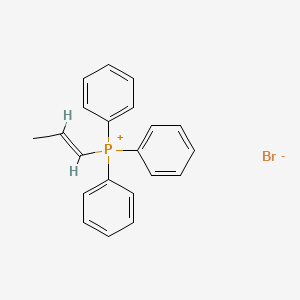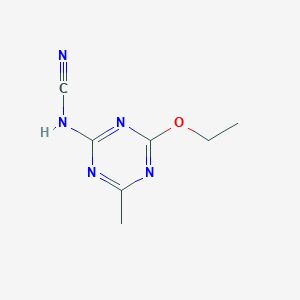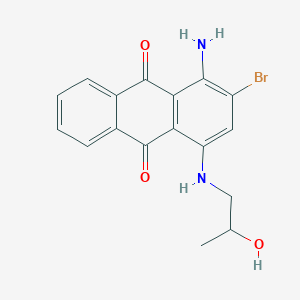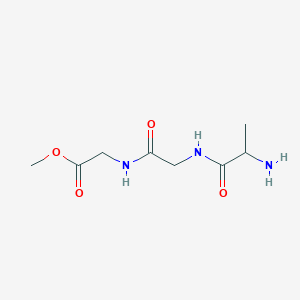
Boc-Alg(Z)2-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Alg(Z)2-OH typically involves the protection of the amino and carboxyl groups of arginine. The tert-butoxycarbonyl (Boc) group is used to protect the amino group, while the benzyloxycarbonyl (Z) groups protect the guanidino side chain. The synthesis can be carried out under mild conditions using reagents such as Boc anhydride and benzyl chloroformate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protective group installation .
Análisis De Reacciones Químicas
Types of Reactions
Boc-Alg(Z)2-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Z protective groups using strong acids like trifluoroacetic acid or catalytic hydrogenation, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc removal, palladium on carbon (Pd/C) with hydrogen for Z group removal.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products Formed
Deprotection: Free arginine or its derivatives.
Coupling: Peptides or longer amino acid chains.
Aplicaciones Científicas De Investigación
Boc-Alg(Z)2-OH is widely used in scientific research, particularly in:
Mecanismo De Acción
The mechanism of action of Boc-Alg(Z)2-OH involves its role as a protected amino acid derivative in peptide synthesis. The protective groups prevent unwanted side reactions during the synthesis process. Upon deprotection, the free amino acid can participate in forming peptide bonds, contributing to the formation of larger peptide or protein structures .
Comparación Con Compuestos Similares
Similar Compounds
Boc-Arg(Z)2-OH: Another protected arginine derivative with similar protective groups.
Boc-Lys(Z)2-OH: A protected lysine derivative used in peptide synthesis.
Uniqueness
Boc-Alg(Z)2-OH is unique due to its specific protective groups that allow for selective deprotection and coupling reactions. This makes it particularly useful in the synthesis of complex peptides and proteins where precise control over the reaction conditions is required .
Propiedades
Fórmula molecular |
C25H30N4O8 |
|---|---|
Peso molecular |
514.5 g/mol |
Nombre IUPAC |
(2S)-3-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C25H30N4O8/c1-25(2,3)37-24(34)27-19(20(30)31)14-26-21(28-22(32)35-15-17-10-6-4-7-11-17)29-23(33)36-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,27,34)(H,30,31)(H2,26,28,29,32,33)/t19-/m0/s1 |
Clave InChI |
VBPMOUQILDHBKO-IBGZPJMESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


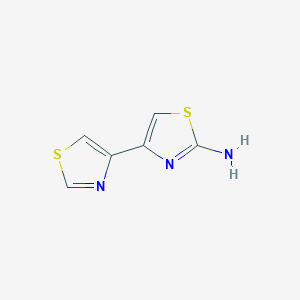
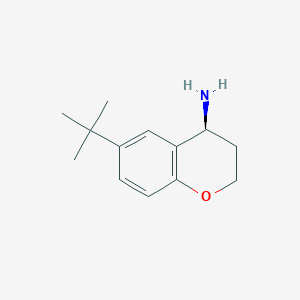

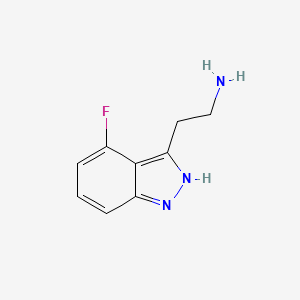
![Ethenetricarbonitrile, [4-(diphenylamino)phenyl]-](/img/structure/B13148852.png)
![(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine](/img/structure/B13148853.png)
![Methyl 2-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13148866.png)
